molecular formula C18H15NO3 B2359679 2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione CAS No. 1020252-57-6

2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione

Cat. No.: B2359679
CAS No.: 1020252-57-6
M. Wt: 293.322
InChI Key: DUUWPSQCLRHBMT-UHFFFAOYSA-N
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Description

2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione is a synthetic organic compound known for its versatile applications in various scientific fields. This compound is characterized by its unique structure, which includes an indane-1,3-dione core with a 4-ethoxyphenylamino group attached via a methylene bridge. The compound’s molecular formula is C18H15NO3, and it has a molar mass of 293.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione typically involves the condensation of indane-1,3-dione with 4-ethoxyaniline in the presence of a suitable catalyst. One common method is the Knoevenagel condensation reaction, which is facilitated by the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions in a solvent like ethanol or methanol, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the 4-ethoxyphenylamino group enhances its bioactivity and makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[(4-ethoxyphenyl)iminomethyl]-3-hydroxyinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-22-13-9-7-12(8-10-13)19-11-16-17(20)14-5-3-4-6-15(14)18(16)21/h3-11,20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBUQTXQFAZYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301185808
Record name 2-[[(4-Ethoxyphenyl)amino]methylene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-57-6
Record name 2-[[(4-Ethoxyphenyl)amino]methylene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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